molecular formula C12H12ClNO5 B2553691 Dimethyl 5-[(chloroacetyl)amino]isophthalate CAS No. 198488-19-6

Dimethyl 5-[(chloroacetyl)amino]isophthalate

Cat. No. B2553691
M. Wt: 285.68
InChI Key: ILALKWMZDWXQCV-UHFFFAOYSA-N
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Description

Dimethyl 5-[(chloroacetyl)amino]isophthalate is a chemical compound that serves as a versatile intermediate in the synthesis of various polymers and complex molecules. It is related to dimethyl 5-aminoisophthalate, which has been used as a building block in the synthesis of amino-substituted tetralactam macrocycles and as a fluorophore for creating substrates for proteinases .

Synthesis Analysis

The synthesis of related compounds such as dimethyl 5-aminoisophthalate involves the reaction with other reagents to form complex structures. For instance, dimethyl 5-aminoisophthalate reacts with chlorodiphenylphosphine to yield dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate, which can further react to form gold(I) complexes . Another related compound, dimethyl 5-(2-hydroxyethoxy)isophthalate, is synthesized through melt condensation polymerization, which exhibits unique molecular weight growth characteristics due to intramolecular cyclization and ester interchange reactions .

Molecular Structure Analysis

The molecular structure of dimethyl 5-[(chloroacetyl)amino]isophthalate is not directly discussed in the provided papers. However, the structure of related compounds like dimethyl 5-aminoisophthalate has been analyzed, particularly when used as ligands in gold(I) chemistry, forming complexes with distinct Au···Au interactions .

Chemical Reactions Analysis

Dimethyl 5-aminoisophthalate, a related compound, has been used to synthesize amino acid and peptide derivatives that serve as fluorogenic substrates for proteinases. The introduction of citrulline in place of alanine next to the dimethyl 5-aminoisophthalate moiety resulted in a higher rate of hydrolysis, indicating the compound's reactivity and potential for enzymatic assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 5-[(chloroacetyl)amino]isophthalate are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate, have been reported. These polymers are soluble in common organic solvents and have low intrinsic viscosities, with a degree of branching consistent with theoretical values for a statistical distribution at high conversion .

Scientific Research Applications

Applications in Gold Chemistry

  • Model Complexes for Macrocyclic Gold Compounds : Dimethyl 5-aminoisophthalate, a building block of amino-substituted tetralactam macrocycles, has been utilized as a ligand in gold(I) chemistry to form model complexes for macrocyclic gold compounds. This work explores the reactions of this compound with various phosphines to produce dinuclear complexes and ionic compounds featuring gold, showcasing its potential in the field of gold chemistry (Wiedemann, Gamer, & Roesky, 2009).

Synthesis and Optical Activity Research

  • Research on Synthesis Conditions : An investigation into the synthesis conditions of a variant of dimethyl 5-aminoisophthalate resulted in the determination of optimal conditions for its production with a yield of 60%. The optical activity of the compound was analyzed, indicating an SN1 reaction mechanism (Pen, 2014).

Applications in Biological and Chemical Sensing

  • Dansyl-Chloride Reagent for Biological Research : The compound has been used in conjugation with dansyl-chloride, a reagent increasingly employed in various fields of biological research, for the detection of amino acids and serotonin in nervous tissue. This highlights its utility in creating stable, easily separable derivatives for analytical purposes (Leonard & Osborne, 1975).

Antioxidant and Cardioprotective Properties

  • Study in Rats with Cardiovascular Pathology : Research on dimethyl-5-(bioguanide-1-il)isophthalate has shown antioxidant and cardioprotective properties in rats with experimental rheumatoid arthritis. This study provides evidence for the therapeutic potential of this compound in cardiovascular diseases and rheumatoid arthritis (Popova et al., 2017).

Use in Polymer and Materials Science

  • Synthesis of Polyamide Dendrons : The compound has been synthesized up to the fourth generation as perfectly branched polyamide dendrons based on 5-(2-aminoethoxy)-isophthalic acid. This research contributes to the development of novel materials with potential applications in various industries (Voit & Wolf, 1997).

  • Antibacterial Activities of Derivatives : A study explored the synthesis of dimethyl isophthalate derivatives and their antibacterial activities. This highlights the potential use of this compound in the development of new antibacterial agents (Li, Dan, & Fu, 2008).

Fluorescent Probes and Sensing Applications

  • Amino Acid and Peptide Derivatives for Proteinase Detection : Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been synthesized and used as fluorogenic substrates for proteinases, indicating its utility in enzyme detection and assay (Baggett, Blake, Boukouvalas, Samra, & Gray, 1985).

Electrophysical Properties and Sensor Development

  • Electrochemical Sensor Development : A study has utilized a compound structurally similar to Dimethyl 5-[(chloroacetyl)amino]isophthalate for modifying carbon paste electrodes. This demonstrates its relevance in developing novel electrochemical sensors (Beitollahi, Mohadesi, Mohammadi, & Akbari, 2012).

properties

IUPAC Name

dimethyl 5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-8(12(17)19-2)5-9(4-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILALKWMZDWXQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-[(chloroacetyl)amino]isophthalate

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